Triisobutylphosphine
Overview
Description
Triisobutylphosphine is a chemical compound with the linear formula [(CH3)2CHCH2]3P . It is often used in laboratory settings and for the synthesis of various substances .
Molecular Structure Analysis
The molecular structure of Triisobutylphosphine is represented by the formula [(CH3)2CHCH2]3P . This indicates that the molecule consists of a phosphorus atom bonded to three isobutyl groups .
Chemical Reactions Analysis
While specific chemical reactions involving Triisobutylphosphine are not detailed in the search results, it is known that this compound can participate in various types of reactions due to its phosphine functional group .
Physical And Chemical Properties Analysis
Triisobutylphosphine is a colorless to pale yellow liquid . It has a boiling point of 126 °C and a density of 0.811 g/mL at 25 °C . The refractive index is 1.451 .
Scientific Research Applications
Extraction and Recovery of Metals
Triisobutylphosphine sulphide has shown efficacy in extracting Gold (III) from chloride solutions, using a liquid membrane system in various configurations like laminar membranes and hollow fibers (Salvadó et al., 1992). Additionally, it has been utilized in the selective solvent extraction of cadmium, showing strong synergistic shifts in the extraction process and allowing for efficient separation from other metals like zinc and nickel (Preston et al., 1994). Similar applications are seen in the extraction of lanthanum(III) and other rare earth ions from chloride solutions, offering potential for the separation of these elements (Jia et al., 2003).
Photoluminescence Enhancement
In the field of nanotechnology, tributylphosphine has been employed to improve the surface state of PbSe nanocrystals, resulting in enhanced photoluminescence intensity. This indicates its potential use in optimizing the properties of nanocrystals for various applications (Zhang et al., 2011).
Organic Synthesis and Catalysis
Triisobutylphosphine plays a significant role in organic synthesis. It has been used as a catalyst in the [3+2] cycloaddition between γ-substituted allenoates and N-sulfonylimines, leading to highly diastereoselective synthesis of pyrrolines (Zhu et al., 2005). In another instance, tributylphosphine facilitated the ring-opening of aziridines, highlighting its role as an effective promoting reagent in such reactions (Hou et al., 2002).
Environmental Applications
The compound has been investigated for its use in environmental applications, such as the complex formation with phenols for solvent-impregnated resin systems aimed at removing phenols from water. This showcases its potential in environmental cleanup and pollution control (Cuypers et al., 2008).
Biomedical and Analytical Applications
In biomedical research, tributylphosphine has been used as a reducing agent in protein solubility studies for two-dimensional electrophoresis, providing improved focusing and decreased horizontal streaking in gels (Herbert et al., 1998). Additionally, triisobutylphosphine sulfide complexes have been employed in the construction of ion-selective electrodes, demonstrating potential in analytical chemistry for the detection of certain anions (Florido et al., 1994).
Safety And Hazards
Triisobutylphosphine is classified as a pyrophoric liquid, meaning it can spontaneously catch fire if exposed to air . It is also harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . Therefore, it should be handled with care, using appropriate protective equipment .
properties
IUPAC Name |
tris(2-methylpropyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGQYUCAQQEEJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CP(CC(C)C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194173 | |
Record name | Tris(2-methylpropyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triisobutylphosphine | |
CAS RN |
4125-25-1 | |
Record name | Triisobutylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4125-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(2-methylpropyl)phosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004125251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(2-methylpropyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2-methylpropyl)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.759 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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